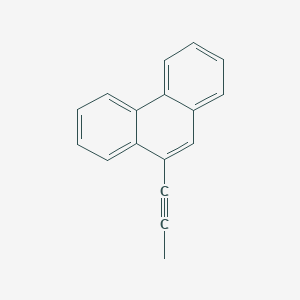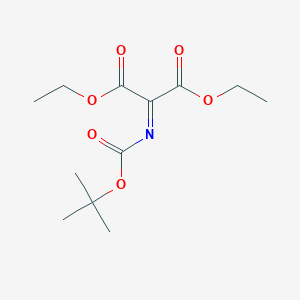
2-Iminopropan-1,3-dioic acid, N-bOC-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iminopropan-1,3-dioic acid, N-bOC-, diethyl ester is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an imino group and ester functionalities. It is often used as an intermediate in organic synthesis and has applications in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iminopropan-1,3-dioic acid, N-bOC-, diethyl ester typically involves the protection of amine groups using tert-butoxycarbonyl (Boc) groups. One common method includes the reaction of 2-Iminopropan-1,3-dioic acid with diethyl carbonate in the presence of a base such as sodium hydride. The reaction is carried out under mild conditions, often at room temperature, to yield the desired diethyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iminopropan-1,3-dioic acid, N-bOC-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include amines, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Iminopropan-1,3-dioic acid, N-bOC-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-Iminopropan-1,3-dioic acid, N-bOC-, diethyl ester involves its interaction with various molecular targets. The imino group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. The ester groups can undergo hydrolysis, releasing active intermediates that participate in further biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Iminopropan-1,3-dioic acid, N-bOC-, dimethyl ester
- 2-Iminopropan-1,3-dioic acid, N-bOC-, dibutyl ester
Uniqueness
2-Iminopropan-1,3-dioic acid, N-bOC-, diethyl ester is unique due to its specific ester groups, which confer distinct reactivity and solubility properties. Compared to its dimethyl and dibutyl counterparts, the diethyl ester variant offers a balance between reactivity and stability, making it suitable for a broader range of applications.
Propriétés
Numéro CAS |
408346-61-2 |
|---|---|
Formule moléculaire |
C12H19NO6 |
Poids moléculaire |
273.28 g/mol |
Nom IUPAC |
diethyl 2-[(2-methylpropan-2-yl)oxycarbonylimino]propanedioate |
InChI |
InChI=1S/C12H19NO6/c1-6-17-9(14)8(10(15)18-7-2)13-11(16)19-12(3,4)5/h6-7H2,1-5H3 |
Clé InChI |
UYCBWYQDTZWYNX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=NC(=O)OC(C)(C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


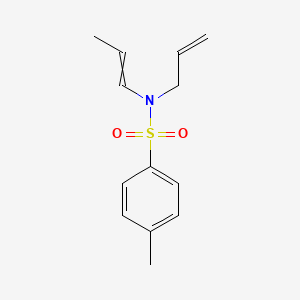
![4-[5-(2,6-Dipyridin-2-ylpyridin-4-yl)thiophen-2-yl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14255830.png)
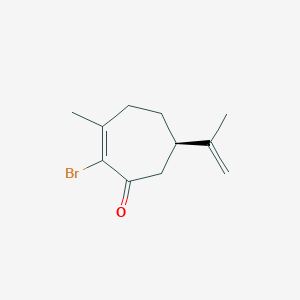
![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]butane-1-sulfonamide](/img/structure/B14255836.png)

![2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide](/img/structure/B14255843.png)
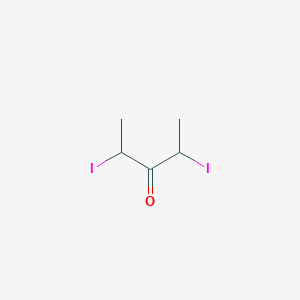
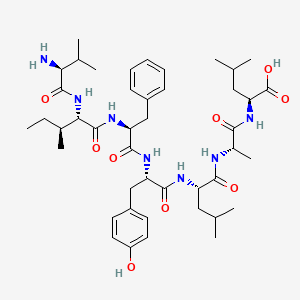
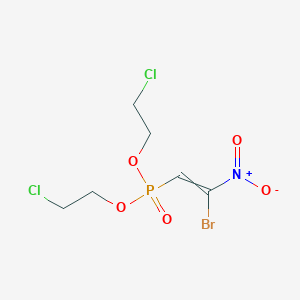
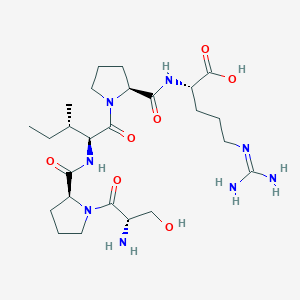
![O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine](/img/structure/B14255879.png)
